Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881798
InChI: InChI=1S/C12H18N2.2ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14);2*1H
SMILES:
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.20 g/mol

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride

CAS No.:

Cat. No.: VC15881798

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.20 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride -

Specification

Molecular Formula C12H20Cl2N2
Molecular Weight 263.20 g/mol
IUPAC Name N-(cyclohexylmethyl)pyridin-2-amine;dihydrochloride
Standard InChI InChI=1S/C12H18N2.2ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14);2*1H
Standard InChI Key ZPBCFZDVBLAOKI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-(cyclohexylmethyl)pyridin-2-amine dihydrochloride . Common synonyms include:

  • CYCLOHEXYLMETHYL-PYRIDIN-2-YL-AMINE DIHYDROCHLORIDE

  • Cyclohexylmethylpyridin-2-ylamine dihydrochloride

Molecular Formula and Weight

The molecular formula is C₁₂H₂₀Cl₂N₂, with a computed exact mass of 262.1004 Da and a monoisotopic mass of 262.1004 Da . The addition of two hydrochloric acid molecules increases the molecular weight to 263.20 g/mol.

Structural Representation

The compound’s structure comprises a pyridine ring substituted at the 2-position with an amine group, which is further bonded to a cyclohexylmethyl moiety. The dihydrochloride salt form stabilizes the amine via protonation.

SMILES Notation
C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl

3D Conformer Analysis
Computational models reveal that the cyclohexyl group adopts a chair conformation, minimizing steric strain, while the pyridine ring remains planar .

Synthesis and Manufacturing

Synthetic Routes

The parent compound, N-(cyclohexylmethyl)pyridin-2-amine, is typically synthesized via nucleophilic substitution or reductive amination:

  • Reductive Amination: Reacting pyridin-2-amine with cyclohexanecarboxaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) .

  • Alkylation: Treating pyridin-2-amine with cyclohexylmethyl bromide under basic conditions.

The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, as shown below:

N-(cyclohexylmethyl)pyridin-2-amine+2HClC₁₂H₂₀Cl₂N₂\text{N-(cyclohexylmethyl)pyridin-2-amine} + 2\text{HCl} \rightarrow \text{C₁₂H₂₀Cl₂N₂}

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures. Characterization methods include:

  • NMR Spectroscopy: Confirms the presence of cyclohexyl (δ 1.0–2.0 ppm) and pyridinium (δ 7.5–8.5 ppm) protons.

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 263.20 .

Physicochemical Properties

Computed Properties

PropertyValueMethod (Reference)
Hydrogen Bond Donors3PubChem Cactvs
Hydrogen Bond Acceptors2PubChem Cactvs
Rotatable Bond Count3PubChem Cactvs
Topological Polar SA29.5 ŲPubChem Cactvs
LogP (Octanol-Water)2.84XLogP3

Applications in Research

Pharmaceutical Intermediates

The compound’s pyridine and cyclohexyl motifs are prevalent in bioactive molecules. For example, Patent US9290485B2 discloses structurally related carboxamides as kinase inhibitors . While direct evidence is limited, the dihydrochloride form likely serves as a precursor in:

  • Kinase Inhibitor Development: Modulating ATP-binding pockets via pyridine interactions.

  • Neurological Agents: Targeting amine receptors in CNS disorders.

Chemical Biology

As a building block, it facilitates the study of:

  • Protonation Effects: Role of HCl salts in altering membrane permeability.

  • Structure-Activity Relationships (SAR): Cyclohexyl groups influence lipophilicity and target engagement.

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